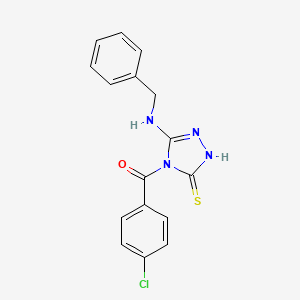

5-(benzylamino)-4-(4-chlorobenzoyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives involves several key steps, including cyclization, alkylation, and condensation reactions. One common approach for synthesizing triazoles involves the cyclization of carbonyl thiosemicarbazide under microwave irradiation to achieve good yields. This process can be further enhanced by regioselective S-alkylation with benzyl chloride, facilitated by triethylamine as a base (Ashry et al., 2006). Another method involves condensation with benzaldehyde to form Schiff bases, a crucial step in the synthesis of triazole derivatives (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 5-(benzylamino)-4-(4-chlorobenzoyl)-4H-1,2,4-triazole-3-thiol, features planar fragments that are crucial for their chemical reactivity and potential applications. The triazole ring, in particular, can exhibit varying degrees of planarity and dihedral angles with its substituents, impacting its chemical behavior (Özdemir et al., 2003).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, including glycosylation, which showcases their versatility in forming glycosidic bonds under different conditions. These reactions can be influenced by the presence of base and the specific substituents attached to the triazole ring, leading to different glycosylated products (El Ashry et al., 2009). The ability to undergo alkylation and cyclization reactions also underscores the chemical reactivity of triazole derivatives (Avakyan et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone are enzymes involved in bacterial cell wall synthesis and protein synthesis. These targets are crucial for bacterial growth and replication, making them effective points of intervention for antimicrobial activity .

Mode of Action

This compound interacts with its targets by binding to the active sites of the enzymes, inhibiting their function. This binding disrupts the normal enzymatic activity, leading to the inhibition of cell wall synthesis and protein production. The result is a bacteriostatic effect, preventing the bacteria from growing and multiplying .

Biochemical Pathways

The inhibition of cell wall synthesis affects the peptidoglycan layer, which is essential for bacterial cell integrity. Disruption in protein synthesis affects various cellular processes, including metabolism and replication. These combined effects lead to the weakening of the bacterial cell structure and function, ultimately causing cell death .

Pharmacokinetics

The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), play a significant role in its bioavailability and efficacy. It is absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties ensure that the compound reaches effective concentrations at the site of infection .

Result of Action

At the molecular level, the compound’s action results in the inhibition of critical bacterial enzymes, leading to the disruption of cell wall synthesis and protein production. At the cellular level, this causes bacterial cell lysis and death, effectively reducing the bacterial load and aiding in the resolution of the infection .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic environments may enhance the compound’s stability and activity, while extreme temperatures could degrade its structure. Additionally, interactions with other medications or compounds can affect its bioavailability and therapeutic effectiveness .

Propriétés

IUPAC Name |

[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c17-13-8-6-12(7-9-13)14(22)21-15(19-20-16(21)23)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQOPWVMOVQLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NNC(=S)N2C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324008 | |

| Record name | [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784037 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone | |

CAS RN |

713112-97-1 | |

| Record name | [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)

![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887837.png)

![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)

![2-adamantyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5887868.png)

![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)